molecular formula C6H6O3 B1680220 5-Hydroxymethylfurfural CAS No. 67-47-0

5-Hydroxymethylfurfural

Cat. No. B1680220
M. Wt: 126.11 g/mol
InChI Key: NOEGNKMFWQHSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206148B2

Procedure details

14.3 g of high-fructose maize syrup (containing 10 g of carbohydrate, wherein fructose is 9 g, 50 mmol) was put into a 250 mL round-bottom flask, and 10 g of Amberlyst 15 resin was added therein. Next, 100 mL of dioxane was put into the reactor, and stirred for 3 hours at 100° C. After the reaction, Amberlyst 15 was filtered, and then the reactant was washed and reactivated by processing with acetone for 3 times, with distilled water for 3 times, with 2N NaOH for 2 times, with distilled water for 2 times, with 3N HCl for 2 times, with distilled water for 2 times, and with acetonitrile for 2 times. Then, the reactant was dried and reused for the next reaction. As a result of the HPLC analysis on the yield rates of 5-hydroxymethyl-2-furfural obtained by reusing Amberlyst 15 resin, it could be seen that the activity of Amberlyst 15 was sustainable.
Name
fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Name
fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)O)=O>O1CCOCC1>[CH:7]1[CH:5]=[C:3]([CH:2]=[O:1])[O:10][C:9]=1[CH2:11][OH:12]

Inputs

Step One
Name
fructose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
carbohydrate
Quantity
10 g
Type
reactant
Smiles
Name
fructose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was put into a 250 mL round-bottom flask
ADDITION
Type
ADDITION
Details
10 g of Amberlyst 15 resin was added
CUSTOM
Type
CUSTOM
Details
After the reaction, Amberlyst 15
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the reactant was washed
CUSTOM
Type
CUSTOM
Details
Then, the reactant was dried
CUSTOM
Type
CUSTOM
Details
reused for the next reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=C(OC(=C1)C=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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